N-(3-氧代辛酰基)-DL-高丝氨酸内酯

描述

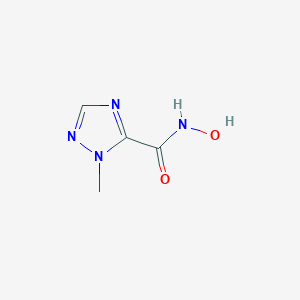

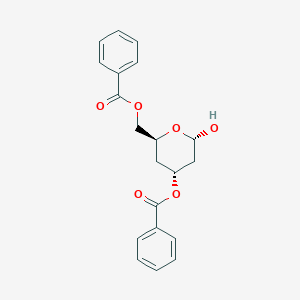

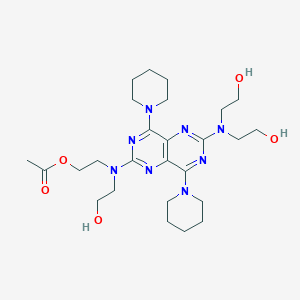

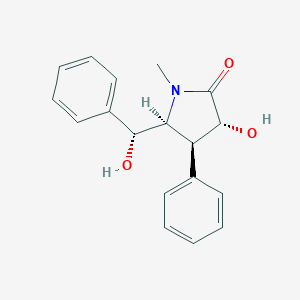

3-Oxo-N-(2-oxooxolan-3-yl)octanamide is a N-acyl-amino acid.

科学研究应用

增强植物对病原体的抗性

“N-(3-氧代辛酰基)-DL-高丝氨酸内酯”通过协调茉莉酸和生长素信号通路来增强植物对坏死性病原体如腐烂菌的抗性 . 它增强了拟南芥对半生物营养细菌丁香假单胞菌番茄菌系 DC3000 的抗性。 通过增强水杨酸 (SA) 通路 .

在群体感应中的作用

许多革兰氏阴性细菌利用小的信号分子,例如 N-酰基高丝氨酸内酯 (AHLs),来彼此交流并协调其集体行为 .

在植物防御反应中的作用

AHLs 的降解

N-酰基高丝氨酸内酯酶降解 AHLs 的内酯环,以实现对植物病原体毒力基因的群体淬灭 .

减弱病原菌感染

N-酰基高丝氨酸内酯酶基杂合纳米花已开发为一种新型高效的生物防治剂,具有显着的控制效果、出色的环境适应性和耐受性 .

在植物致病性中的作用

表达 KaAhl 蛋白的重组大肠杆菌 BL21-pET28a- KaAhl 可以有效抑制腐烂菌的植物致病性 72 小时 .

作用机制

Target of Action

N-(3-Oxooctanoyl)-DL-homoserine lactone is a microbial quorum-sensing signaling molecule . It primarily targets the TraR and TraI proteins of Agrobacterium tumefaciens . These proteins mediate cell-density-dependent expression of the Ti plasmid tra regulon . TraI synthesizes the autoinducer pheromone N-(3-Oxooctanoyl)-DL-homoserine lactone, while TraR is a responsive transcriptional activator .

Mode of Action

The interaction of N-(3-Oxooctanoyl)-DL-homoserine lactone with its targets results in significant changes. It stimulates the tra gene expression . The compound enhances the affinity of TraR either for other TraR monomers or for DNA binding sites . Overexpression of TraR potentiates this interaction by mass action .

Biochemical Pathways

N-(3-Oxooctanoyl)-DL-homoserine lactone is involved in the quorum sensing (QS) system . QS is used by bacteria to regulate their gene expression in a density-dependent manner . This mechanism is mediated by the constant synthesis and perception of small signaling molecules, which proportionally increase in concentration with increasing cell numbers .

Pharmacokinetics

It’s known that the compound can be produced by agrobacterium tumefaciens f2 . After the addition of exogenous N-(3-Oxooctanoyl)-DL-homoserine lactone, the exopolysaccharide concentration of microbial flocculants improved by 1.4 times .

Result of Action

The molecular and cellular effects of N-(3-Oxooctanoyl)-DL-homoserine lactone’s action are significant. In wild-type strains, only N-(3-Oxooctanoyl)-DL-homoserine lactone significantly stimulates tra gene expression, while many autoinducer analogs are potent antagonists . The microbial flocculant production increased by 1.55 times and the flocculation efficiency increased by 10.96% under certain fermentation conditions .

Action Environment

The action, efficacy, and stability of N-(3-Oxooctanoyl)-DL-homoserine lactone are influenced by environmental factors. For instance, the optimal fermentation conditions for adding N-(3-Oxooctanoyl)-DL-homoserine lactone were found to be 0.22 μM N-(3-Oxooctanoyl)-DL-homoserine lactone at 30.36 °C and an initial pH of 8.11 .

生化分析

Biochemical Properties

N-(3-Oxooctanoyl)-DL-homoserine lactone interacts with various enzymes and proteins. For instance, it is the substrate for the enzyme N-acylhomoserine lactonase, which degrades the lactone ring of AHLs to achieve quorum quenching of phytopathogenic virulence genes . The recombinant enzyme displayed maximum hydrolysis activity of 0.64 U/mg toward N-(3-oxooctanoyl)-L-homoserine lactone at 30°C and pH 8.0 .

Cellular Effects

This compound has distinct cellular effects mediated through changes in gene expression . It can either activate or suppress gene expression and biofilm formation . After the addition of exogenous N-(3-Oxooctanoyl)-DL-homoserine lactone, the exopolysaccharide concentration of microbial flocculants improved by 1.4 times .

Molecular Mechanism

The molecular mechanism of N-(3-Oxooctanoyl)-DL-homoserine lactone involves its role in quorum sensing. When the concentration of this autoinducer reaches a threshold level, it binds to a specific receptor protein, triggering a signal transduction cascade that results in population-wide changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of N-(3-Oxooctanoyl)-DL-homoserine lactone can change over time in laboratory settings. For example, in a study involving Agrobacterium tumefaciens F2, it was observed that recombinant Escherichia coli BL21-pET28a-KaAhl producing KaAhl proteins could effectively inhibit the plant pathogenicity of Erwinia carotovora for 72 hours .

Metabolic Pathways

N-(3-Oxooctanoyl)-DL-homoserine lactone is involved in the quorum sensing pathway, a key metabolic pathway in gram-negative bacteria . It is synthesized by the enzyme LuxI and binds to the receptor protein LuxR when its concentration reaches a threshold level .

Transport and Distribution

N-(3-Oxooctanoyl)-DL-homoserine lactone is a small, diffusible signaling molecule that can freely diffuse into and out of cells . Its distribution within cells and tissues is likely influenced by its role in quorum sensing and its interactions with various proteins and enzymes.

Subcellular Localization

The subcellular localization of N-(3-Oxooctanoyl)-DL-homoserine lactone is not well-defined due to its small size and diffusible nature. Given its role in quorum sensing, it is likely to be found in the cytoplasm where it can interact with its target proteins and enzymes .

属性

IUPAC Name |

3-oxo-N-(2-oxooxolan-3-yl)octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-2-3-4-5-9(14)8-11(15)13-10-6-7-17-12(10)16/h10H,2-8H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCMGCFNLNFLSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403631 | |

| Record name | N-(3X-Oxooctanoyl)-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106983-27-1 | |

| Record name | N-(3X-Oxooctanoyl)-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3OC8HSL affect Brenneria rubrifaciens even though it's not a primary signaling molecule produced by this bacterium?

A1: While Brenneria rubrifaciens primarily produces N-(3-oxohexanoyl)-homoserine lactone (3OC6HSL) and N-hexanoyl-homoserine lactone (C6HSL) for quorum sensing [], research indicates that 3OC8HSL, an AHL produced by other bacterial species, can also influence its behavior. Specifically, 3OC8HSL can induce rubrifacine production in a B. rubrifaciens bruI mutant strain, which lacks the ability to produce its own AHLs []. This suggests potential cross-talk between different bacterial species via AHL signaling molecules. Furthermore, 3OC8HSL can restore the ability of the bruI mutant to elicit a hypersensitive response (HR) in tobacco leaves, indicating its influence on the pathogenicity of B. rubrifaciens []. This highlights the complex interplay of AHL signaling in bacterial communities and their interactions with host plants.

Q2: What is the significance of the observation that 3OC8HSL induces rubrifacine production in a B. rubrifaciens bruI mutant?

A2: The induction of rubrifacine production by 3OC8HSL in the B. rubrifaciens bruI mutant has several key implications. Firstly, it suggests that the bruR gene, which is adjacent to bruI and encodes a LuxR homologue, may be involved in recognizing and responding to a broader range of AHLs beyond those primarily produced by B. rubrifaciens []. Secondly, the ability of 3OC8HSL to restore both rubrifacine production and the HR in the bruI mutant suggests a link between these phenotypes and quorum sensing []. This provides valuable insights into the role of quorum sensing in regulating virulence factors and the interaction of B. rubrifaciens with its host.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B11725.png)